molecular formula C6H7NO2S3 B187935 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid CAS No. 4886-15-1

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid

Cat. No.: B187935
CAS No.: 4886-15-1
M. Wt: 221.3 g/mol
InChI Key: IQFPLSISGDGBMJ-UHFFFAOYSA-N
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Description

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid is a heterocyclic compound belonging to the isothiazole familyIts molecular formula is C6H7NO2S3, and it has a molecular weight of 221.32 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the isothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isothiazole derivatives. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid include other isothiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S3/c1-10-4-3(5(8)9)6(11-2)12-7-4/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFPLSISGDGBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346600
Record name 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4886-15-1
Record name 3,5-Bis(methylthio)-4-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis-methylsulfanyl-isothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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